molecular formula C31H20O10 B1235652 Isocryptomerin CAS No. 20931-58-2

Isocryptomerin

Cat. No. B1235652
CAS RN: 20931-58-2
M. Wt: 552.5 g/mol
InChI Key: PTKBMDRXKOIHCA-UHFFFAOYSA-N
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Description

Isocryptomerin is a flavonoid isolated from the natural medicine Selaginellae Herba . It has a molecular formula of C31H20O10 and is a powder in physical form . It has been found to have various pharmacological activities .


Synthesis Analysis

Isocryptomerin is a type of biflavonoid. The common synthesis methods for biflavonoids are C–C linkage and C–O–C linkage .


Chemical Reactions Analysis

Isocryptomerin has been studied for its binding affinities in the active pocket of SARS-CoV-2 . It was selected for further study based on docking energy values .


Physical And Chemical Properties Analysis

Isocryptomerin is a powder . It can be dissolved in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antifungal Properties

Isocryptomerin, a biflavonoid from Selaginella tamariscina, demonstrates notable antifungal properties. Research has revealed its effectiveness against Candida albicans, a common human pathogenic fungal strain. Its mode of action appears to involve the depolarization of the fungal plasma membrane, leading to membrane disruption. This mechanism of action distinguishes it as an energy-independent antifungal compound without significant hemolytic effects, offering potential as a novel therapeutic agent in antifungal applications (Lee, Choi, Woo, & Lee, 2009).

Antibacterial and Synergistic Activity

Isocryptomerin also exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Notably, it has been found to have synergistic effects when combined with conventional antibiotics like cefotaxime. These findings suggest its potential as a novel agent for treating infectious diseases, particularly those caused by multidrug-resistant bacteria (Lee, Choi, Woo, & Lee, 2009).

Safety And Hazards

Isocryptomerin is not classified under physical, health, or environmental hazards according to its safety data sheet . It should be protected from air and light, and stored in a refrigerator or freezer (2-8 °C) .

properties

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-38-27-14-26-29(22(36)13-24(41-26)15-2-6-17(32)7-3-15)30(37)31(27)39-19-8-4-16(5-9-19)23-12-21(35)28-20(34)10-18(33)11-25(28)40-23/h2-14,32-34,37H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKBMDRXKOIHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocryptomerin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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